4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a benzimidazole core, an oxadiazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzimidazole and oxadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Oxadiazole derivatives: These compounds feature the oxadiazole ring and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of the benzimidazole and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C15H19N7O3 |
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Molecular Weight |
345.36 g/mol |
IUPAC Name |
4-amino-N-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H19N7O3/c1-21-10-4-3-9(7-11(10)22(2)15(21)24)8-17-5-6-18-14(23)12-13(16)20-25-19-12/h3-4,7,17H,5-6,8H2,1-2H3,(H2,16,20)(H,18,23) |
InChI Key |
BMYFWVMOQWIUGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCNC(=O)C3=NON=C3N)N(C1=O)C |
Origin of Product |
United States |
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